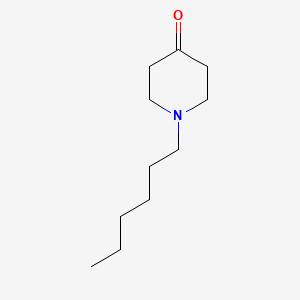

1-Hexylpiperidin-4-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-hexylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-3-4-5-8-12-9-6-11(13)7-10-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPCXPOFGHXLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434103 | |

| Record name | 1-Hexylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71072-22-5 | |

| Record name | 1-Hexylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hexylpiperidin 4 One and Its Derivatives

Direct Synthesis Approaches to 1-Hexylpiperidin-4-one

The introduction of the hexyl group onto the piperidine (B6355638) nitrogen is a key step in the synthesis of the target compound. This is typically achieved through direct N-alkylation of a piperidin-4-one precursor.

N-Alkylation Reactions for Piperidone Formation

The most common and direct method for the synthesis of this compound is the N-alkylation of piperidin-4-one or its hydrochloride salt. This reaction involves the nucleophilic substitution of a hexyl halide, typically 1-bromohexane (B126081) or 1-iodohexane, by the secondary amine of the piperidin-4-one. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product.

Common bases employed for this transformation include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (B128534) (Et₃N). The choice of solvent is also crucial for the reaction's success, with polar aprotic solvents such as acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), and acetone (B3395972) being frequently used. The reaction temperature can be varied, often ranging from room temperature to reflux, to optimize the reaction rate and yield.

A typical reaction setup would involve stirring piperidin-4-one hydrochloride with an excess of 1-bromohexane and a base like potassium carbonate in a solvent such as acetonitrile at an elevated temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, an aqueous workup followed by extraction and purification by column chromatography or distillation affords the desired this compound.

Table 1: Representative Conditions for N-Alkylation of Piperidin-4-one with Hexyl Halides

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| 1-Bromohexane | K₂CO₃ | Acetonitrile | 80 | 85-95 |

| 1-Iodohexane | Na₂CO₃ | DMF | 60 | 90-98 |

| 1-Bromohexane | Et₃N | Acetone | Reflux | 80-90 |

Note: The yields are illustrative and can vary based on the specific reaction conditions and scale.

Alternative Synthetic Routes to the this compound Core

While direct N-alkylation is the most straightforward approach, other methods can be employed for the synthesis of N-substituted piperidin-4-ones. One such method is the Dieckmann condensation. This intramolecular cyclization of a diester can be adapted to produce a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired piperidin-4-one ring. For the synthesis of this compound, this would involve a starting material already containing the hexyl group on the nitrogen atom.

Another approach involves the cyclization of acyclic precursors. For instance, a double aza-Michael addition of hexylamine (B90201) to a suitable divinyl ketone derivative could, in principle, lead to the formation of the this compound ring system. However, these methods are generally more complex and less commonly used for the specific synthesis of this compound compared to the direct N-alkylation of pre-existing piperidin-4-one.

Derivatization Strategies Utilizing this compound as a Precursor

The ketone functionality at the C4 position of this compound makes it an excellent starting point for the synthesis of a variety of 4-substituted piperidine derivatives. One of the most powerful and widely used transformations for this purpose is reductive amination.

Reductive Amination Reactions for 4-Aminopiperidine (B84694) Formation

Reductive amination is a two-step process, often performed in a single pot, that converts a ketone into an amine. The reaction begins with the formation of an imine or enamine intermediate through the condensation of the ketone (this compound) with a primary or secondary amine. This intermediate is then reduced in situ to the corresponding 4-aminopiperidine derivative.

The choice of reducing agent is critical for the success of a reductive amination reaction. The ideal reducing agent should be mild enough not to reduce the starting ketone but reactive enough to reduce the iminium ion intermediate. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) has emerged as a reagent of choice for this transformation. nih.gov

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of ketones and aldehydes. nih.gov It is less reactive than other common borohydrides like sodium borohydride (B1222165) (NaBH₄), which can readily reduce the starting ketone, leading to undesired side products. The steric bulk and reduced hydridic character of NaBH(OAc)₃ contribute to its selectivity for the protonated imine intermediate.

Reactions using sodium triacetoxyborohydride are typically carried out in aprotic solvents such as dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), or tetrahydrofuran (B95107) (THF). The presence of a small amount of acetic acid can sometimes be beneficial, especially with less reactive ketones or amines, as it catalyzes the formation of the iminium ion. nih.gov The reaction is generally performed at room temperature and gives high yields of the desired 4-aminopiperidine products.

Table 2: Comparison of Reducing Agents for the Reductive Amination of N-Alkyl Piperidones

| Reducing Agent | Typical Solvent | Key Advantages | Potential Drawbacks |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | High selectivity for iminium ions, mild reaction conditions, broad substrate scope. nih.gov | Moisture sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Effective, stable in protic solvents. | Highly toxic, potential for cyanide contamination. |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting ketone, leading to side products. |

| Catalytic Hydrogenation (H₂, Pd/C) | Methanol, Ethanol | "Green" method, high yields. | Requires specialized equipment (hydrogenator), may not be compatible with all functional groups. |

The reductive amination of this compound can be performed with a wide variety of primary and secondary amines, allowing for the generation of diverse libraries of 4-aminopiperidine derivatives. This versatility is crucial in drug discovery and development, where the exploration of a broad chemical space is often necessary to identify compounds with optimal biological activity.

Both primary and secondary aliphatic and aromatic amines can be successfully employed as nucleophiles. The reaction with primary amines will yield secondary amines at the 4-position of the piperidine ring, while secondary amines will result in the formation of tertiary amines. The steric and electronic properties of the amine reactant can influence the reaction rate and yield, with sterically hindered or electron-deficient amines sometimes requiring longer reaction times or the use of a catalyst like acetic acid.

Table 3: Illustrative Scope of Amines in the Reductive Amination of this compound

| Amine Reactant | Product Structure (Illustrative) | Amine Type | Typical Yield (%) |

| Benzylamine | N-Benzyl-1-hexylpiperidin-4-amine | Primary, Arylalkyl | 90-98 |

| Aniline | N-Phenyl-1-hexylpiperidin-4-amine | Primary, Aryl | 85-95 |

| Cyclohexylamine | N-Cyclohexyl-1-hexylpiperidin-4-amine | Primary, Alkyl | 92-99 |

| Morpholine | 4-(1-Hexylpiperidin-4-yl)morpholine | Secondary, Cyclic | 88-96 |

| Piperidine | 1-Hexyl-4-(piperidin-1-yl)piperidine | Secondary, Cyclic | 90-97 |

| Diethylamine | N,N-Diethyl-1-hexylpiperidin-4-amine | Secondary, Acyclic | 85-94 |

Note: The yields are based on reactions using sodium triacetoxyborohydride and are representative of typical outcomes for N-substituted piperidones.

Nucleophilic Substitution Reactions with this compound Moieties

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, rich in electrons, displaces a leaving group on an electrophilic substrate. youtube.comorganic-chemistry.org In the context of this compound and its derivatives, the piperidine nitrogen atom can act as a nucleophile, or the molecule itself can be a substrate for nucleophilic attack. The reactivity in nucleophilic aromatic substitution (SNAr) reactions, for example, can be influenced by the nature of the leaving group and the presence of activating groups on the aromatic ring. researchgate.netlibretexts.orgnih.gov

The piperidine moiety is a common nucleophile used in substitution reactions. nih.gov For instance, N-alkylation of a piperidone core, which is how the hexyl group in this compound is typically introduced, is a classic example of a nucleophilic substitution (SN2) reaction where the secondary amine of a piperidone precursor attacks an alkyl halide (e.g., 1-bromohexane). sciencemadness.org

Microwave-Assisted Synthesis Enhancements

The application of microwave irradiation has become a significant tool in synthetic chemistry, offering benefits such as dramatically reduced reaction times, improved yields, and increased product purity. nih.govwjarr.com This technology provides precise temperature and pressure control, accelerating reactions that would otherwise require prolonged heating. nih.gov In the synthesis of heterocyclic compounds like piperidine derivatives, microwave assistance has been successfully employed. For example, microwave-assisted synthesis has been utilized for creating quinoline (B57606) thiosemicarbazones endowed with a piperidine moiety, achieving excellent yields in short reaction times. nih.gov This enhancement is applicable to nucleophilic substitution reactions, where the rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods, leading to faster formation of N-arylated or N-alkylated piperidine compounds. wjarr.comlatakia-univ.edu.syresearchgate.net

Oxidation Reactions of N-Alkyl Substituted 4-Piperidones

The oxidation of N-alkyl substituted 4-piperidones is a key transformation for introducing unsaturation into the piperidine ring, creating valuable synthetic intermediates. arkat-usa.org While various oxidizing agents can be used, controlling the position and extent of oxidation is crucial. nih.gov These reactions typically target the α-carbon atoms adjacent to the nitrogen or the ketone, leading to the formation of enamines, iminium ions, or α,β-unsaturated ketones (enones). arkat-usa.orgnih.gov

Mercuric Acetate Oxidation for 2,3-Dihydro-4-pyridone Synthesis

A particularly effective method for the oxidation of N-alkyl substituted 4-piperidones involves the use of mercuric acetate. arkat-usa.org This reagent facilitates the high-yield synthesis of 2,3-dihydro-4-pyridones, which are important building blocks for various alkaloids. arkat-usa.org The reaction demonstrates a clear preference for the formation of the most thermodynamically stable, more substituted dihydropyridone product. arkat-usa.org The process is robust and has been applied to various complex piperidone systems. arkat-usa.orgacs.org

The proposed mechanism involves the formation of an enamine or enol intermediate, which is then oxidized by the mercuric acetate. researchgate.net This method has proven superior to other standard oxidizing agents which often fail to produce the desired dihydropyridone. arkat-usa.org

Table 1: Mercuric Acetate Oxidation of N-Alkyl-4-piperidones

| Starting Piperidone | Product (2,3-Dihydro-4-pyridone) | Yield (%) |

|---|---|---|

| N-Benzyl-4-piperidone | 1-Benzyl-2,3-dihydro-4-pyridone | 92 |

| N-Phenethyl-4-piperidone | 1-Phenethyl-2,3-dihydro-4-pyridone | 88 |

| Complex Tricyclic Piperidone | Corresponding Dihydropyridone | 79 |

Data sourced from research on the oxidation of various 4-piperidones, demonstrating the general applicability of the method. arkat-usa.org

Carbon-Carbon Coupling Reactions Involving Hexylpiperidine Units

Carbon-carbon (C-C) coupling reactions are among the most important transformations in organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. mdpi.com Transition-metal-catalyzed cross-coupling reactions, particularly those using palladium, are indispensable tools for this purpose. nih.govnih.gov In the context of hexylpiperidine units, these reactions can be used to introduce new carbon-based substituents at various positions on the piperidine ring, significantly increasing molecular diversity. The functionalization can occur at a carbon atom α to the nitrogen or at other positions, depending on the synthetic strategy and the presence of appropriate functional groups (e.g., halides) on the ring. nih.govnih.gov

Grignard Reagent Coupling for Styryl Derivatives

Grignard reagents are powerful carbon nucleophiles widely used for C-C bond formation. chemistryviews.org A common application is their addition to carbonyl groups. In the case of this compound, a Grignard reagent such as phenylmagnesium bromide can attack the ketone at the C-4 position. This reaction forms a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration (elimination of water) of this alcohol would lead to the formation of a double bond, yielding a 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) derivative. If the starting material were appropriately functionalized, this type of coupling could be adapted to synthesize styryl derivatives. Palladium-catalyzed cross-coupling of Grignard reagents with appropriate substrates is also a well-established method for creating C(sp³)–C(sp²) bonds. organic-chemistry.org

Formation of Complex Heterocyclic Systems via Piperidine Functionalization

The piperidine ring is a prevalent structural motif in natural products and pharmaceuticals and serves as a versatile starting point for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net The functional groups present on the this compound scaffold—namely the secondary amine (after potential de-hexylation) or the existing tertiary amine, and the ketone—are key handles for further elaboration. researchgate.netresearchgate.net

The ketone at the C-4 position can undergo condensation reactions with binucleophilic reagents to construct fused ring systems. For example, reaction with hydrazines can lead to the formation of pyrazole-fused piperidines, while reaction with hydroxylamine (B1172632) can yield isoxazole-fused systems. The reactivity of the α-carbons to the ketone allows for reactions like the Mannich reaction or aldol (B89426) condensations, which can be precursors to further cyclizations. chemrevlett.com The functionalization of the piperidine ring through C-H activation or other methods provides a pathway to introduce new substituents that can then participate in intramolecular reactions to form bicyclic or spirocyclic heterocyclic compounds. researchgate.netresearchgate.net

Incorporation into 1,2,4-Oxadiazole (B8745197) Scaffolds

The 1,2,4-oxadiazole ring is a significant pharmacophore in drug discovery, often used as a bioisosteric replacement for amide and ester groups. lifechemicals.com The synthesis of 1,2,4-oxadiazole derivatives from this compound can be envisioned through a multi-step process. A common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with an activated carboxylic acid or its equivalent. nih.gov

In a potential synthetic pathway, the ketone functionality of this compound could be initially converted to a carboxylic acid derivative. For instance, a Wittig-type reaction could introduce a two-carbon chain with a terminal ester group. Subsequent hydrolysis would yield a carboxylic acid-functionalized piperidine. This derivative could then be coupled with an amidoxime in the presence of a suitable activating agent, such as a carbodiimide (B86325) or by conversion to an acyl chloride, to form the 1,2,4-oxadiazole ring. The specific substitution on the resulting 1,2,4-oxadiazole would be determined by the choice of the amidoxime. This approach allows for the generation of a library of compounds where the 1-hexylpiperidine moiety is linked to a variety of substituents via the stable 1,2,4-oxadiazole core. nih.gov

The general synthetic scheme is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, Phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) | Wittig Reaction | Ethyl 2-(1-hexylpiperidin-4-ylidene)acetate |

| 2 | Ethyl 2-(1-hexylpiperidin-4-ylidene)acetate | 1. H₂, Catalyst (e.g., Pd/C) 2. LiOH, H₂O/THF | (1-Hexylpiperidin-4-yl)acetic acid |

| 3 | (1-Hexylpiperidin-4-yl)acetic acid, Amidoxime (R-C(NH₂)=NOH) | Coupling agent (e.g., EDC, HOBt), Solvent (e.g., DMF) | 3-Substituted-5-((1-hexylpiperidin-4-yl)methyl)-1,2,4-oxadiazole |

Integration into Quinolone-Piperidine Hybrid Structures

Quinolone and piperidine moieties are both prevalent scaffolds in numerous biologically active compounds. The combination of these two fragments into a single hybrid structure is a common strategy in medicinal chemistry to explore new chemical space and potentially discover compounds with enhanced or novel activities. The synthesis of such hybrids can be achieved through various methods, often involving the coupling of a pre-functionalized quinolone with a piperidine derivative.

A plausible synthetic route to integrate the 1-hexylpiperidine moiety into a quinolone structure would involve the N-alkylation of a piperidine precursor with a suitable quinolone electrophile. For example, a quinolone core bearing a leaving group, such as a halogen, on an alkyl side chain can react with a piperidine derivative. In this context, this compound would first be reduced to 1-hexylpiperidin-4-ol, which could then be converted to a better nucleophile if necessary, or the piperidine nitrogen itself could be the point of attachment.

Alternatively, a reductive amination approach could be employed. This would involve the reaction of a quinolone derivative containing an aldehyde or ketone functionality with 1-hexylamine and a suitable piperidin-4-one precursor under reducing conditions. However, a more direct approach would be the N-alkylation of 4-piperidone (B1582916) with a hexyl halide, followed by coupling with a functionalized quinolone.

The Gould-Jacobs reaction is a classical method for the synthesis of 4-quinolinols, which can be further functionalized. mdpi.com By incorporating a piperidine-containing substituent into one of the starting materials for the Gould-Jacobs reaction, a quinolone-piperidine hybrid could be constructed.

Formation of Quaternary Ammonium (B1175870) Derivatives

The conversion of the tertiary amine within the this compound structure into a quaternary ammonium salt is a straightforward synthetic transformation, typically achieved through the Menschutkin reaction. nih.gov This reaction involves the alkylation of the tertiary amine with an alkyl halide. The quaternization of the piperidine nitrogen introduces a permanent positive charge, which can significantly alter the physicochemical properties of the molecule, such as its solubility and interaction with biological targets. nih.gov

The synthesis of quaternary ammonium derivatives of this compound can be accomplished by reacting it with an alkylating agent, such as an alkyl or benzyl (B1604629) halide (e.g., methyl iodide, benzyl bromide), in a suitable solvent like acetonitrile or acetone. mdpi.com The reaction progress can be monitored by techniques such as thin-layer chromatography. The resulting quaternary ammonium salt often precipitates from the reaction mixture and can be isolated by filtration.

The general reaction is as follows:

This compound + R-X → 1-Hexyl-1-alkyl(or aryl)piperidin-4-onium halide

Where R-X is the alkylating agent. The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the nitrogen atom, leading to a diverse library of quaternary ammonium compounds. These derivatives are of interest for their potential as antimicrobial agents, phase-transfer catalysts, and ionic liquids. nih.govug.edu.pl

Isotopic Labeling Strategies for this compound Derivatives

Isotopic labeling is a crucial technique in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic investigations of chemical reactions. The introduction of a stable or radioactive isotope into a molecule allows for its tracing and quantification in complex biological or chemical systems. For this compound derivatives, several strategies for isotopic labeling can be considered, targeting either the piperidine ring or the hexyl chain.

One common approach is the introduction of deuterium (B1214612) (²H) or tritium (B154650) (³H) atoms. For the piperidine ring, deuterium can be incorporated by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to reduce the ketone at the 4-position to a hydroxyl group. This would result in a derivative specifically labeled at the 4-position of the piperidine ring.

Alternatively, deuterium or tritium can be introduced into the hexyl chain. This can be achieved by starting the synthesis with a labeled hexyl halide (e.g., 1-bromohexane-d₁₃) for the N-alkylation of 4-piperidone. This would produce this compound with a fully deuterated hexyl group.

Carbon-13 (¹³C) or Carbon-14 (¹⁴C) labeling is also a valuable tool. A ¹³C or ¹⁴C label could be incorporated into the piperidine ring by using a labeled precursor in a multi-step synthesis of the piperidone ring itself. For instance, a Dieckmann condensation approach could utilize a starting material containing a labeled carbon atom. scribd.com Labeling the hexyl chain with ¹³C or ¹⁴C can be accomplished by using a commercially available labeled hexylating agent.

The choice of the isotope and its position in the molecule depends on the specific application. For metabolic studies, it is important to place the label at a position that is not metabolically labile.

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of this compound and its derivatives can be further refined by employing advanced synthetic techniques and carefully optimizing reaction conditions. These approaches aim to improve efficiency, reduce environmental impact, and enhance control over the chemical transformations.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. mdpi.com For the synthesis of N-substituted piperidones like this compound, green chemistry approaches can offer significant advantages over classical methods such as the Dieckmann condensation, which often involve harsh reaction conditions and produce significant waste. scribd.comnih.gov

An efficient and environmentally friendly approach to the synthesis of N-substituted piperidones involves a one-pot reaction of an amine with an acrylate (B77674) ester. researchgate.net In the context of this compound, this would involve the bis-Michael addition of hexylamine to an acrylate ester, followed by an in-situ cyclization. This method can be performed in greener solvents, such as water or ethanol, and can be more atom-economical than traditional multi-step syntheses. nih.gov

The use of microwave or ultrasound irradiation can also be considered a green chemistry approach, as it can significantly reduce reaction times and improve yields. researchgate.net For the derivatization of this compound, these techniques can be applied to reactions such as the formation of 1,2,4-oxadiazoles or quaternary ammonium salts, potentially leading to more efficient and sustainable processes.

Key principles of green chemistry applicable to the synthesis of this compound and its derivatives include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or making them innocuous.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Catalysis: Using catalytic reagents in preference to stoichiometric reagents.

Catalyst Selection and Optimization in Derivatization

The selection and optimization of catalysts are critical for the efficient and selective derivatization of this compound. For many of the synthetic transformations discussed, catalysts can play a pivotal role in accelerating reaction rates, improving yields, and controlling stereoselectivity.

In the context of incorporating this compound into more complex structures, various types of catalysis can be employed. For instance, in the synthesis of quinolone-piperidine hybrids, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be used to couple a piperidine derivative with a halogenated quinolone. The choice of the palladium precursor, ligand, and base is crucial for optimizing the reaction yield and minimizing side products.

For the formation of 1,2,4-oxadiazole scaffolds, the use of a catalyst in the coupling of the carboxylic acid derivative with the amidoxime can be beneficial. While coupling agents are typically used in stoichiometric amounts, catalytic methods for amide bond formation are an area of active research and could provide a more sustainable alternative.

In the synthesis of quaternary ammonium derivatives, while the Menschutkin reaction is typically uncatalyzed, phase-transfer catalysts can be employed to accelerate the reaction, especially when dealing with reactants of low mutual solubility.

The optimization of catalytic reactions involves screening a range of catalysts, solvents, temperatures, and reaction times. High-throughput screening techniques can be employed to rapidly identify the optimal conditions for a given transformation. The understanding of the reaction mechanism is also essential for the rational design and selection of catalysts.

Solvent Systems and Reaction Environment Influence

The selection of an appropriate solvent system and the careful control of the reaction environment are critical parameters in the synthesis of this compound and its derivatives. These factors significantly influence reaction rates, yields, and the purity of the final product by affecting reactant solubility, the stability of intermediates, and the efficacy of reagents such as bases or catalysts.

The primary route to this compound is the N-alkylation of 4-piperidone with a hexyl halide (e.g., 1-bromohexane). This reaction is a nucleophilic substitution (SN2) process, and the choice of solvent is paramount to its success. Polar aprotic solvents are generally favored for SN2 reactions because they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the nucleophile (the secondary amine of 4-piperidone) relatively unsolvated and highly reactive. nih.gov

Commonly employed polar aprotic solvents for the N-alkylation of piperidones include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. sciencemadness.orgresearchgate.net Research has shown that DMSO can be particularly effective, in part due to its ability to dissolve reactants like 4-piperidone hydrochloride and bases such as potassium carbonate, thereby facilitating a homogenous reaction environment. sciencemadness.org Chlorinated solvents like 1,2-dichloroethane have also been utilized, proving effective in promoting the desired nucleophilic substitution. sciencemadness.org

Protic solvents, such as water, methanol, and ethanol, are generally less effective for this specific SN2 alkylation. masterorganicchemistry.com Their ability to form hydrogen bonds can stabilize the amine nucleophile, creating a solvent cage that increases the activation energy required for the reaction and thus reduces the reaction rate. masterorganicchemistry.com However, in broader synthetic strategies for piperidine derivatives, such as certain hydrogenation or condensation reactions, protic solvents and even aqueous media play a crucial role. nih.govchemrevlett.com

The reaction environment extends beyond the solvent to include temperature and the choice of ancillary reagents. The N-alkylation reaction is often heated to increase the rate of reaction. The use of high-boiling point solvents like toluene (B28343) or xylene allows for higher reaction temperatures, which can be beneficial, although careful control is needed to prevent side reactions. researchgate.net The selection of the base is also coupled to the solvent system. An inorganic base like potassium carbonate is frequently used, and its effectiveness is enhanced in solvents like DMF or DMSO where it has better solubility. sciencemadness.org

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, falling under the umbrella of "green chemistry". unibo.it This has led to the exploration of novel solvent systems for the synthesis of piperidin-4-one derivatives. One promising area is the use of Deep Eutectic Solvents (DES), such as a mixture of glucose and urea. researchgate.net These solvents are biodegradable, non-toxic, and can be highly effective reaction media, with some syntheses of piperidin-4-one derivatives reporting yields as high as 82%. researchgate.net The use of water as a solvent, where feasible, also represents a greener alternative for certain steps in piperidine synthesis. nih.gov

The table below summarizes the influence of various solvent systems on synthetic routes relevant to this compound.

| Solvent System | Solvent Type | Typical Reaction | Influence and Observations | Reference |

|---|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | N-Alkylation | Effectively dissolves reactants and inorganic bases (e.g., K₂CO₃), promoting high reaction rates and yields. | sciencemadness.orgresearchgate.net |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | N-Alkylation | Excellent solvating power for 4-piperidone salts and bases, facilitating a homogenous reaction. | sciencemadness.org |

| Acetonitrile | Polar Aprotic | N-Alkylation | A common choice for SN2 reactions, offering good solubility for many organic substrates. | researchgate.net |

| 1,2-Dichloroethane | Polar Aprotic | Reductive Amination / N-Alkylation | Used as a solvent for nucleophilic substitution and reductive amination steps in piperidine synthesis. | sciencemadness.org |

| Ethanol / Methanol | Polar Protic | Mannich Condensation / Reduction | Used in multi-component reactions to form the piperidone ring and in reduction steps. Less ideal for direct N-alkylation via SN2. | chemrevlett.com |

| Toluene / Xylene | Nonpolar | Dieckmann Condensation | High boiling points allow for elevated reaction temperatures required for certain cyclization reactions. | researchgate.net |

| Deep Eutectic Solvents (e.g., Glucose-Urea) | Green Solvent | Mannich Condensation | Environmentally friendly alternative to volatile organic solvents, providing high yields in the synthesis of piperidin-4-one derivatives. | researchgate.net |

| Water | Polar Protic | Hydrogenation / Multi-component Reactions | Used in specific green chemistry applications, such as the hydrogenation of pyridine (B92270) precursors to piperidines. | nih.gov |

Spectroscopic and Structural Characterization of 1 Hexylpiperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 1-Hexylpiperidin-4-one is predicted to exhibit distinct signals corresponding to the protons of the piperidone ring and the N-hexyl substituent. The piperidone ring protons typically appear as two sets of multiplets in the region of 2.5-3.0 ppm. These signals, integrating to 4H each, correspond to the protons on the carbons adjacent to the nitrogen (C2/C6) and the protons on the carbons adjacent to the carbonyl group (C3/C5).

The protons of the N-hexyl group will show characteristic chemical shifts. The methylene (B1212753) group attached directly to the nitrogen (H-1') is expected to be a triplet around 2.4-2.6 ppm due to deshielding by the adjacent nitrogen atom. The subsequent methylene groups (H-2' to H-5') will appear as a complex multiplet in the upfield region, typically between 1.2 and 1.6 ppm. The terminal methyl group (H-6') of the hexyl chain is predicted to be a triplet at approximately 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous N-alkyl piperidones and standard chemical shift values.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Piperidone H-2, H-6 | 2.7 - 2.9 | t |

| Piperidone H-3, H-5 | 2.5 - 2.7 | t |

| Hexyl H-1' (N-CH₂) | 2.4 - 2.6 | t |

| Hexyl H-2' | 1.4 - 1.6 | quint |

| Hexyl H-3', H-4', H-5' | 1.2 - 1.4 | m |

| Hexyl H-6' (-CH₃) | 0.8 - 1.0 | t |

In the proton-decoupled ¹³C NMR spectrum, each non-equivalent carbon atom in this compound will produce a single peak. The most downfield signal is expected for the carbonyl carbon (C-4) of the piperidone ring, typically appearing in the range of 205-215 ppm. chemguide.co.uk The carbons adjacent to the nitrogen (C-2 and C-6) are predicted to resonate around 55-60 ppm. The carbons adjacent to the carbonyl (C-3 and C-5) would appear further upfield, around 40-45 ppm.

For the N-hexyl substituent, the carbon attached to the nitrogen (C-1') is expected at approximately 58-62 ppm. The other methylene carbons of the hexyl chain (C-2' to C-5') will resonate in the 22-32 ppm range, with the terminal methyl carbon (C-6') appearing at the most upfield position, around 14 ppm. pressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous N-alkyl piperidones and standard chemical shift values. chemguide.co.ukresearchgate.net

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Piperidone C-4 (C=O) | 208 - 212 |

| Piperidone C-2, C-6 | 55 - 60 |

| Piperidone C-3, C-5 | 40 - 45 |

| Hexyl C-1' (N-CH₂) | 58 - 62 |

| Hexyl C-2' | 26 - 29 |

| Hexyl C-3' | 31 - 33 |

| Hexyl C-4' | 22 - 24 |

| Hexyl C-5' | 25 - 27 |

| Hexyl C-6' (-CH₃) | 13 - 15 |

While this compound itself is achiral, advanced 2D NMR techniques would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons, confirming the coupling network within the hexyl chain (e.g., H-1' correlating with H-2', H-2' with H-3', and so on) and within the piperidone ring fragments.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the proton signal at ~2.5 ppm to the C-1' carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for establishing the connection between the hexyl group and the piperidone ring. For instance, a correlation would be expected between the H-1' protons on the hexyl chain and the C-2/C-6 carbons of the ring, providing definitive proof of the N-alkylation site.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis.

Under electron ionization, this compound (molar mass: 183.31 g/mol ) would form a molecular ion (M⁺˙) at m/z 183. This molecular ion is expected to undergo characteristic fragmentation pathways common to N-alkyl amines and ketones. miamioh.edu

The most significant fragmentation pathway for N-alkyl cyclic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu For this compound, this would involve the loss of a pentyl radical (C₅H₁₁) from the hexyl chain, resulting in a stable, resonance-delocalized ion at m/z 112. This is often the base peak in the spectrum of such compounds. Another alpha-cleavage can occur within the ring, leading to characteristic fragments.

Cleavage adjacent to the carbonyl group is also expected. Loss of a CO molecule (28 Da) from fragment ions is a common pathway.

Table 3: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z | Predicted Identity of Fragment | Fragmentation Pathway |

| 183 | [C₁₁H₂₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 112 | [C₆H₁₀NO]⁺ | α-cleavage: M⁺˙ - •C₅H₁₁ (pentyl radical) |

| 98 | [C₅H₈NO]⁺ | Cleavage of C2-C3 bond |

| 84 | [C₅H₁₀N]⁺ | α-cleavage: M⁺˙ - •C₆H₁₁O |

| 56 | [C₃H₆N]⁺ | Further fragmentation |

High-resolution mass spectrometry measures the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₂₁NO. The measured mass of the protonated molecular ion [M+H]⁺ would be compared to its calculated theoretical mass.

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Expected Measured Mass |

| [M+H]⁺ | C₁₁H₂₂NO⁺ | 184.1701 | 184.1701 ± 0.0005 |

This precise mass measurement distinguishes the compound from other molecules that might have the same nominal mass but a different elemental formula, providing the highest level of confidence in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for separating and identifying individual components within a mixture. nih.govsums.ac.ir In the context of this compound, GC-MS is employed to analyze reaction mixtures, assess sample purity, and identify byproducts or related substances. The gas chromatograph separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. mdpi.com Subsequently, the mass spectrometer fragments the eluted molecules and sorts the resulting ions by their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. nih.gov

For N-alkylated piperidin-4-ones, the electron ionization (EI) mass spectra are characterized by specific fragmentation patterns. The molecular ion peak ([M]⁺) for this compound would be expected, although its intensity may vary. Key fragmentation pathways would include:

Alpha-cleavage: Fission of the bond adjacent to the nitrogen atom, leading to the loss of an alkyl radical. For this compound, this would involve the loss of a pentyl radical (C₅H₁₁) to form a stable iminium ion.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond.

Cleavage of the N-hexyl bond: Fragmentation can occur along the hexyl chain, yielding a series of characteristic ions separated by 14 amu (CH₂).

Ring Fragmentation: The piperidinone ring itself can undergo cleavage, producing smaller charged fragments.

The combination of the retention time from the GC and the fragmentation pattern from the MS allows for unambiguous identification of this compound in a complex matrix. nih.gov

Table 1: Typical GC-MS Parameters for Analysis of N-Alkyl-4-Piperidones

| Parameter | Setting | Purpose |

|---|---|---|

| Column | 5% Phenyl Polymethylsiloxane | Provides good separation for moderately polar compounds. mdpi.com |

| Injector Temp. | 280 °C | Ensures rapid volatilization of the sample. policija.si |

| Carrier Gas | Helium | Inert mobile phase. nih.gov |

| Oven Program | Initial temp 150°C, ramp to 280°C | Separates compounds based on boiling point. policija.si |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for generating reproducible mass spectra. nih.gov |

| MS Scan Range | 50-550 amu | Covers the expected mass range of the parent compound and its fragments. policija.si |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. masterorganicchemistry.comwiley.com It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. masterorganicchemistry.com

Characterization of Functional Groups and Molecular Vibrations

The IR spectrum of this compound is dominated by absorptions corresponding to its key structural features: the carbonyl group of the ketone, the C-N bond of the tertiary amine, and the C-H bonds of the alkyl chain and the ring.

C=O Stretch: The most prominent and diagnostic peak in the spectrum is the strong, sharp absorption arising from the carbonyl (C=O) stretching vibration of the ketone. This typically appears in the region of 1700-1725 cm⁻¹. The exact position can be influenced by the ring strain and electronic environment.

C-H Stretch: Aliphatic C-H stretching vibrations from the hexyl group and the piperidine (B6355638) ring appear as strong, sharp peaks in the 2850-3000 cm⁻¹ region. researchgate.net

C-N Stretch: The stretching vibration of the tertiary amine C-N bond is typically found in the fingerprint region, between 1000-1250 cm⁻¹. This absorption is usually of medium to weak intensity.

CH₂ Bending: The scissoring and rocking vibrations of the methylene (CH₂) groups in the ring and the hexyl chain produce absorptions in the 1450-1470 cm⁻¹ range.

By analyzing the presence and position of these characteristic bands, IR spectroscopy provides rapid confirmation of the compound's functional group composition. nih.gov

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1700 - 1725 | Strong, Sharp |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong, Sharp |

| C-N (Tertiary Amine) | Stretch | 1000 - 1250 | Medium to Weak |

Chromatographic Analytical Techniques

Chromatographic techniques are central to the analysis of this compound, enabling its purification, purity assessment, and the monitoring of its synthesis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily to monitor the progress of a chemical reaction. chemistryhall.comlibretexts.org For the synthesis of this compound, which could be formed by the N-alkylation of piperidin-4-one with a hexyl halide, TLC is ideal for tracking the consumption of the starting materials and the formation of the product. acs.org

A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). khanacademy.org The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase), such as ethyl acetate/hexanes. The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase (silica gel). chemistryhall.com

The product, this compound, is significantly less polar than the starting material, piperidin-4-one (a secondary amine), due to the addition of the nonpolar hexyl chain and the conversion of the secondary amine to a tertiary amine. Consequently, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value. By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the two) on the same plate, one can visually track the disappearance of the starting material spot and the appearance of the product spot over time. libretexts.org The spots can be visualized under UV light if they are UV-active, or by staining with an appropriate reagent like potassium permanganate. illinois.edu

Table 5: Hypothetical TLC Monitoring of this compound Synthesis

| Compound | Polarity | Expected Rf Value (e.g., 30% EtOAc/Hexanes) | Visualization |

|---|---|---|---|

| Piperidin-4-one (Starting Material) | High | ~0.2 | Stains with KMnO₄ |

| 1-Hexyl-bromide (Starting Material) | Low | ~0.8 | UV active or stains |

X-ray Diffraction (XRD) for Solid-State Structure Determination (if applicable)

While specific single-crystal X-ray diffraction data for this compound is not widely reported in the reviewed literature, the solid-state structure of this compound can be inferred from the crystallographic analysis of its derivatives and related piperidin-4-one structures. X-ray diffraction studies are instrumental in elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, providing valuable information on bond lengths, bond angles, and conformational preferences.

Research on various N-substituted and C-substituted piperidin-4-one derivatives consistently reveals that the piperidine ring adopts a stable chair conformation in the solid state. chemrevlett.comnih.govnih.gov This conformation is the most energetically favorable arrangement for six-membered saturated heterocyclic rings, as it minimizes both angular and torsional strain.

In the case of 1,1′-(p-Phenylenedimethylene)dipiperidin-4-one, for instance, X-ray diffraction analysis confirms that the piperidone ring exhibits a distinct chair conformation. nih.gov The puckering parameters for this related compound have been determined, providing a quantitative measure of the ring's shape. It is highly probable that the piperidin-4-one ring in this compound would also adopt a similar chair conformation. The hexyl group attached to the nitrogen atom would likely occupy an equatorial position to minimize steric hindrance.

The crystal packing in such compounds is typically stabilized by a network of intermolecular interactions. Although this compound lacks strong hydrogen bond donors, weak C—H···O hydrogen bonds are expected to play a significant role in the formation of its supramolecular structure, linking adjacent molecules into chains or more complex networks. nih.gov

Below is a table of selected crystallographic data for a related piperidin-4-one derivative, which provides an approximation of the expected molecular geometry for the core structure of this compound.

Table 1: Selected Crystallographic Data for the Piperidin-4-one Ring in a Derivative Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Conformation | Chair |

Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C2—N1 | 1.4598 (16) |

| C2—C3 | 1.5304 (18) |

| C3—C4 | 1.4964 (19) |

| C4=O1 | 1.233 (3) |

**Selected Bond Angles (°) **

| Angle | Angle (°) |

| C6—N1—C2 | 112.5 (1) |

| N1—C2—C3 | 110.4 (1) |

| C2—C3—C4 | 111.1 (1) |

| O1—C4—C3 | 121.5 (1) |

Data derived from the crystal structure of 1,1′-(p-Phenylenedimethylene)dipiperidin-4-one and (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone for illustrative purposes. nih.govnih.gov

Computational and Theoretical Investigations of 1 Hexylpiperidin 4 One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT is a method that calculates the electronic structure of atoms, molecules, and solids, providing a balance between accuracy and computational cost. nih.govmdpi.com For piperidin-4-one systems, DFT has been successfully used to explore energetic behavior, stability, and reactivity. nih.govresearchgate.net The B3LYP hybrid functional is a commonly used method in these studies as it provides a good balance of accuracy and efficiency for calculations on drug-like molecules. nih.gov

A primary step in any quantum chemical study is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state. scielo.brnih.gov For 1-Hexylpiperidin-4-one, this process would determine the most stable bond lengths, bond angles, and dihedral angles, revealing the preferred conformation of both the piperidine (B6355638) ring and the N-hexyl substituent. nih.gov

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This yields critical information about the molecule's reactivity and properties. Key parameters derived from this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are key to predicting how the molecule will interact with other species, including biological receptors. nih.govnih.gov

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution and identifying atoms that are particularly electron-rich or electron-poor. researchgate.net

| Parameter | Description | Significance in Molecular Analysis |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Represents chemical stability and reactivity. A large gap suggests high stability and low reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the molecule's surface | Identifies nucleophilic (negative potential) and electrophilic (positive potential) regions, predicting sites for intermolecular interactions. |

Computational spectroscopy is a powerful field that uses theoretical calculations to predict and help interpret experimental spectra. elixirpublishers.comaip.org Once a molecule's geometry is optimized, its spectroscopic properties can be calculated with a high degree of accuracy.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are invaluable for confirming the structure of newly synthesized compounds and for assigning signals in complex experimental spectra. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of these modes. researchgate.net Comparing the computed IR spectrum with the experimental one helps in identifying characteristic functional groups and confirming the molecular structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Visible absorption spectra. nih.gov This method provides information on the absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of peaks in the experimental spectrum, offering insights into the molecule's electronic structure. nih.gov

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed information about the static, ground state of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational flexibility.

The this compound molecule possesses significant conformational flexibility due to the piperidine ring and the rotatable bonds in the hexyl chain. The piperidine ring can adopt several conformations, such as the stable "chair" form or higher-energy "boat" and "twist-boat" forms. researchgate.net The orientation of the hexyl group (axial vs. equatorial) further complicates the conformational landscape.

Conformational analysis aims to identify all possible low-energy structures (conformers) and determine their relative stabilities. nih.govwesternsydney.edu.au Computational methods can systematically scan the potential energy surface by rotating key bonds, calculating the energy of each resulting structure. This process generates a conformational energy landscape, which maps the stable conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility. rsc.org

Molecular Dynamics (MD) simulations provide a powerful method for studying the time-dependent behavior of a molecular system. frontiersin.org An MD simulation calculates the trajectory of every atom in the system over time by solving Newton's equations of motion, offering a "movie" of molecular motion. rsc.orgresearchgate.net

For this compound, an MD simulation could be used to:

Observe spontaneous transitions between different conformations in a solvent, providing insight into the dynamics of ring-puckering and chain-folding.

Analyze the interaction and organization of solvent molecules (e.g., water) around the solute.

Study the molecule's behavior under different conditions, such as varying temperature and pressure.

While specific MD studies on this compound are not prevalent in the literature, the technique is widely applied in pharmaceutical research to understand how molecules like it behave in a biological environment. frontiersin.orgrug.nl

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule, typically a protein receptor. researchgate.netmalayajournal.org This method is central to drug discovery and design. The piperidin-4-one scaffold is a common moiety in many biologically active compounds, and docking studies are frequently used to investigate their potential as therapeutic agents. nih.govresearchgate.net

A typical docking study involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). ugm.ac.id The ligand structure (this compound) is generated and optimized using quantum chemical methods.

Docking Simulation: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com

Studies on various piperidin-4-one derivatives have shown their potential to bind to a wide range of biological targets, and similar investigations could elucidate the potential interactions of this compound. malayajournal.org

| Interaction Type | Description | Example in a Ligand-Receptor Complex |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (e.g., O, N) and another nearby electronegative atom. | The carbonyl oxygen of the piperidinone ring acting as a hydrogen bond acceptor with an amino acid residue like Serine or Threonine. |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate with each other in an aqueous environment. | The hexyl chain of the ligand interacting with nonpolar amino acid residues like Leucine, Valine, or Phenylalanine in the binding pocket. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General close-contact interactions between the ligand and various atoms in the protein's active site. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Not directly applicable to this compound, but relevant for derivatives with aromatic substituents. |

Prediction of Binding Modes and Affinities

Molecular docking is a prominent computational technique utilized to predict the preferred orientation of a ligand when bound to a specific receptor, as well as the strength of the resulting interaction. This method is instrumental in understanding the binding mechanism of this compound systems with various biological targets. For instance, studies on analogous piperidin-4-one derivatives have successfully employed molecular docking to elucidate their interactions with the active sites of enzymes like human Dipeptidyl Peptidase IV malayajournal.org.

In a typical molecular docking workflow for this compound, a three-dimensional model of the target protein is prepared, and the ligand's structure is optimized to its lowest energy conformation. The ligand is then "docked" into the active site of the protein, and various scoring functions are used to estimate the binding affinity, often expressed as a docking score or binding energy. The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | GLU:121, ASP:154 |

| Hydrophobic Interactions | LEU:78, VAL:99, ILE:155 |

| Interacting Residues | GLU:121, ASP:154, LEU:78, VAL:99, ILE:155, SER:120 |

Note: The data in this table is illustrative and intended to represent the type of information generated from a molecular docking study.

Rationalization of Observed Biological Activities

Computational methods are pivotal in providing a molecular-level explanation for the experimentally observed biological activities of compounds like this compound. By analyzing the predicted binding modes and interaction patterns, researchers can rationalize why a particular compound exhibits a certain level of activity. For example, if a series of N-alkyl-piperidin-4-one analogs show varying inhibitory potencies against a specific enzyme, computational studies can help to correlate these differences with specific structural features.

Density Functional Theory (DFT) is another powerful quantum mechanical method employed to investigate the electronic structure and reactivity of molecules. DFT calculations can provide insights into properties such as molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface nih.gov. This information is crucial for understanding how this compound might interact with its biological target. For instance, regions of negative electrostatic potential on the piperidin-4-one core might indicate sites prone to electrophilic attack or interaction with positively charged residues in a protein's active site.

Table 2: Example of DFT-Calculated Properties for this compound

| Property | Calculated Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 5.7 |

| Dipole Moment (Debye) | 2.8 |

Note: The data in this table is hypothetical and serves as an example of the outputs from DFT calculations.

In Silico Structure-Activity Relationship (SAR) Prediction

In silico Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity using computational models mdpi.com. For this compound systems, QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the activity of novel derivatives before their synthesis, thereby saving time and resources.

The development of a QSAR model typically involves compiling a dataset of compounds with known biological activities and calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity nih.gov.

For instance, a QSAR study on a series of N-alkyl-piperidin-4-ones might reveal that increasing the alkyl chain length up to a certain point enhances activity, while further elongation leads to a decrease. The model could also highlight the importance of the piperidin-4-one core for binding to the target. These insights are invaluable for guiding the rational design of more potent and selective analogs of this compound.

Table 3: Hypothetical QSAR Model for a Series of N-Alkyl-Piperidin-4-ones

| Descriptor | Coefficient | p-value |

| LogP | 0.45 | <0.01 |

| Molecular Weight | -0.12 | 0.03 |

| Hydrogen Bond Acceptors | 0.25 | <0.01 |

| Rotatable Bonds | -0.08 | 0.05 |

Note: This table represents a simplified, illustrative QSAR model.

By leveraging these computational and theoretical approaches, researchers can gain a deep and predictive understanding of the behavior of this compound and its analogs, ultimately facilitating the discovery of new therapeutic agents.

Biological Activity and Mechanistic Investigations in Vitro Studies

Receptor Interaction and Modulation

P2Y14 Receptor Antagonism

Further research and publication of in vitro studies are required to determine the pharmacological profile of 1-Hexylpiperidin-4-one at these specific receptor targets. Without such primary data, any discussion of its biological activity in these areas would be speculative.

Enzymatic Activity Modulation

There is no available information detailing the modulatory effects of this compound on fungal ergosterol (B1671047) biosynthesis enzymes.

Studies on closely related 4-aminopiperidine (B84694) compounds have shown that they can act as inhibitors of ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity. nih.govmdpi.com These related molecules have been found to inhibit key enzymes in this pathway. nih.govmdpi.com

No studies were found that specifically investigate or quantify the inhibitory activity of this compound against the sterol C14-reductase enzyme. While other N-substituted piperidine (B6355638) derivatives have been identified as inhibitors of this enzyme, this specific activity has not been reported for this compound. nih.govmdpi.com

Similarly, there is no scientific literature available that describes the inhibition of the sterol C8-isomerase enzyme by this compound. The potential for this compound to target this specific enzyme remains uninvestigated in the public domain.

Inhibition of Fungal Ergosterol Biosynthesis Enzymes

Cellular and Molecular Mechanisms of Action (In Vitro)

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms through which N-substituted piperidin-4-one derivatives exert their biological effects. These investigations have revealed their ability to interact with nuclear receptors and disrupt crucial protein-protein interactions.

Modulation of Receptor-Regulated Gene Expression (e.g., FXR- and PXR-regulated genes in HepG2 cells)

Recent research has highlighted the role of N-alkyl-substituted piperidine-containing compounds as modulators of the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), two nuclear receptors pivotal in regulating bile acid, lipid, and xenobiotic metabolism. In vitro studies utilizing human hepatoma HepG2 cells have been crucial in defining these activities.

A notable study on a series of 1,2,4-oxadiazole (B8745197) derivatives bearing an N-substituted piperidine ring demonstrated that the nature of the N-alkyl substituent is a key determinant of their activity on FXR and PXR. While the core scaffold itself is different from this compound, the findings on the N-hexyl substituent provide valuable insights. In a luciferase reporter gene assay in HepG2 cells, the compound with an N-hexyl substituent (referred to as compound 5 in the study) was identified as a potent FXR antagonist and a PXR agonist. nih.govnih.govnih.govnih.gov

Specifically, at a concentration of 10 µM, the N-hexyl derivative exhibited significant antagonistic activity against FXR, a receptor whose overactivation can be implicated in certain metabolic disorders. Conversely, the same compound was found to act as an agonist for PXR, a receptor that governs the expression of genes involved in the detoxification and clearance of foreign substances. This dual activity suggests a complex regulatory role for such compounds in hepatic cells. The modulation of FXR and PXR target genes by these compounds underscores their potential to influence metabolic and detoxification pathways. nih.govnih.govnih.govnih.gov

Table 1: In Vitro Activity of N-Substituted Piperidine Derivatives on FXR and PXR in HepG2 Cells

| Compound ID (in study) | N-Substituent | FXR Activity (10 µM) | PXR Activity (10 µM) |

|---|---|---|---|

| 5 | n-Hexyl | Antagonist | Agonist |

| 11 | n-Heptyl | Antagonist | Agonist |

Data derived from a study on 1,2,4-oxadiazole derivatives with an N-substituted piperidine ring. nih.govnih.govnih.govnih.gov

Inhibition of Protein-Protein Interactions (e.g., HCV-E2 interaction inhibition)

The piperidine scaffold has been investigated for its potential to inhibit the entry of the Hepatitis C Virus (HCV) into host cells, a process critically dependent on the interaction between the viral envelope glycoprotein (B1211001) E2 and the host cell receptor CD81. nih.govnih.gov While direct evidence for "this compound" in this context is limited, the broader class of piperidine derivatives has been identified as potential HCV entry inhibitors.

The interaction between HCV-E2 and the large extracellular loop of CD81 is a crucial step for viral attachment and subsequent entry into hepatocytes. nih.govnih.gov Small molecules that can bind to either E2 or CD81 and disrupt this interaction are of significant interest as potential antiviral agents. The lipophilic nature of the N-hexyl group in this compound could potentially facilitate interactions with hydrophobic pockets on the surface of the E2 glycoprotein, which are known to be involved in receptor binding. However, specific in vitro binding assays and viral entry inhibition studies with this compound are required to validate this hypothesis.

Structure-Activity Relationship (SAR) Studies for Biological Profiles

The biological activity of N-substituted piperidin-4-one derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecule, such as the nature of the N-substituent and the stereochemistry of the piperidine ring, influence their potency and selectivity for various biological targets.

Impact of N-Substituents on Biological Potency

The substituent on the nitrogen atom of the piperidine ring plays a pivotal role in determining the biological activity of these compounds. This is clearly demonstrated in the context of FXR and PXR modulation by the aforementioned 1,2,4-oxadiazole derivatives containing an N-substituted piperidine.

The length and nature of the N-alkyl chain directly influence the potency and profile of these compounds. In the study by Distrutti et al. (2023), a clear trend was observed where increasing the length of the n-alkyl chain from methyl to heptyl had a significant impact on the dual modulation of FXR and PXR. The N-hexyl derivative (compound 5 ) emerged as a particularly interesting candidate, showcasing a potent combination of FXR antagonism and PXR agonism. nih.govnih.govnih.govnih.gov This suggests that the hexyl group provides an optimal length and lipophilicity for interaction with the ligand-binding domains of these nuclear receptors.

Table 2: Impact of N-Alkyl Chain Length on FXR Antagonism and PXR Agonism

| N-Alkyl Substituent | FXR Antagonistic Activity (%) | PXR Agonistic Activity (fold induction) |

|---|---|---|

| Methyl | Lower | Lower |

| Propyl | Moderate | Moderate |

| Butyl | Higher | Higher |

| Hexyl | High | High |

| Heptyl | High | High |

Qualitative representation of data from a study on 1,2,4-oxadiazole derivatives with an N-substituted piperidine ring. nih.govnih.govnih.govnih.gov

Positional and Stereochemical Effects on Activity

The spatial arrangement of substituents on the piperidin-4-one ring, including their position and stereochemistry, can have a profound effect on biological activity.

Positional Isomerism: The location of substituents on the piperidine ring can dramatically alter a compound's interaction with its biological target. For instance, in a series of N-piperidinyl indole-based nociceptin (B549756) opioid receptor (NOP) ligands, moving a substituent from the 3-position to the 2-position of the indole (B1671886) moiety, which is attached to the piperidine nitrogen, significantly affected the compound's intrinsic activity and receptor selectivity. This highlights that even subtle changes in the position of a functional group relative to the core piperidine scaffold can lead to substantial differences in biological outcomes. nih.gov

Stereochemistry: The three-dimensional orientation of atoms is a critical determinant of molecular recognition by biological macromolecules. In a study on a series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives, synthesized from cis-3-alkyl-2,6-diarylpiperidin-4-ones, the specific stereochemistry was found to be crucial for their antibacterial, antifungal, and anthelmintic activities. This demonstrates that the precise spatial arrangement of substituents around the piperidine ring is essential for effective interaction with their biological targets. nih.gov Although this study did not focus on receptor modulation or protein-protein interactions, it underscores the general principle that stereoisomers of piperidin-4-one derivatives can exhibit distinct biological profiles. nih.gov

Correlation of Structural Features with Specific Biological Targets

The accumulated SAR data allows for the correlation of specific structural features of piperidin-4-one derivatives with their affinity for particular biological targets.

For the modulation of nuclear receptors like FXR and PXR, a key structural feature appears to be the presence of an N-alkyl substituent of appropriate length and lipophilicity. The N-hexyl group, as seen in analogs of this compound, provides a balance of properties that facilitates potent dual activity as an FXR antagonist and a PXR agonist. nih.govnih.govnih.govnih.gov This suggests that the ligand-binding pockets of these receptors can accommodate a flexible alkyl chain of this size, leading to the observed modulatory effects.

Furthermore, the rigidity and conformational preferences of the piperidine ring, which can be influenced by other substituents, also play a role in target recognition. For instance, the introduction of bulky groups can lock the ring into a specific chair conformation, which may be more or less favorable for binding to a particular biological target.

Applications in Advanced Materials and Functional Systems

Role as an Intermediate in Polymer Synthesis

The 1-Hexylpiperidin-4-one molecule can be chemically modified to create monomers suitable for polymerization. The nitrogen atom of the piperidine (B6355638) ring can be quaternized with an alkyl halide that also contains a polymerizable group (e.g., a vinyl or styrenyl group). This process converts the molecule into a functional monomer that can be integrated into polymer chains, leading to materials with tailored properties.

One of the most significant applications of piperidinium-containing compounds derived from precursors like this compound is in the development of anion exchange polymers (AEPs), which are critical components of anion exchange membrane (AEM) fuel cells and water electrolyzers. rsc.org The 1-hexylpiperidinium cation, when attached as a pendant group to a polymer backbone, provides the fixed positive charge necessary for anion conduction.

Research has demonstrated that piperidinium-based AEMs exhibit exceptional alkaline stability, a crucial requirement for long-term operation in the highly caustic environment of these electrochemical devices. rsc.orgnih.gov This stability is often superior to that of more traditional quaternary ammonium (B1175870) compounds like benzyl (B1604629) trimethyl ammonium. sci-hub.se Polymers with piperidinium (B107235) cations have been synthesized using various robust backbones, such as poly(arylene oxide)s, polyethylene, and other ether-free aromatic structures, to prevent chemical degradation. rsc.orgrsc.orgacs.org

The incorporation of piperidinium groups, often with side chains like the hexyl group, influences the polymer's morphology, promoting the formation of distinct hydrophilic and hydrophobic domains. This microphase separation creates efficient ion-conducting channels, leading to high hydroxide (B78521) conductivity. acs.org For instance, poly(ethylene piperidinium) based AEMs have achieved hydroxide conductivities as high as 354.3 mS/cm at 80 °C. nih.govresearchgate.net Similarly, poly(aryl piperidinium) membranes have shown conductivities up to 112 mS/cm at 80 °C while maintaining excellent dimensional stability and retaining over 80% of their conductivity after 1200 hours in 1 M NaOH at 80 °C. acs.org

Table 1: Performance of Various Piperidinium-Based Anion Exchange Membranes

| Polymer System | Ion Exchange Capacity (IEC) (meq/g) | Hydroxide Conductivity (mS/cm) | Temperature (°C) | Stability Conditions | Reference |

|---|---|---|---|---|---|

| Poly(ethylene piperidinium) (PEP80-20PS) | Not specified | 354.3 | 80 | 84.7% retention after 35 days in aq. KOH | nih.govresearchgate.net |

| Long Side-Chain Poly(phenylene oxide) (LSCPi) | 1.57 | 29.0 | 20 | 98% retention after 560 h in 1 M NaOH at 80°C | rsc.org |

| Poly(m-terphenyl piperidinium) (m-PTP–32P8C) | Not specified | 112 | 80 | >80% retention after 1200 h in 1 M NaOH at 80°C | acs.org |

| Pendant meta-Poly(arylmethyl piperidinium) (m-PAMP) | Not specified | Not specified | Not specified | No degradation after 4000 h in 1 M KOH at 80°C | acs.org |

Beyond creating polymers from piperidinium-based monomers, derivatives of this compound can be used to functionalize existing polymer backbones. This post-polymerization modification is a powerful strategy to introduce new properties to off-the-shelf polymers. A common method involves preparing a polymer with reactive sites (e.g., chloromethyl or bromoalkyl groups) and subsequently reacting it with a piperidine derivative.